exo-Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate
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Overview
Description
exo-Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate is a bicyclic compound that features a nitrogen atom within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of exo-Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a carboxylic acid derivative, followed by cyclization to form the bicyclic structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reaction .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
exo-Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of exo-Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- exo-3-Amino-9-methyl-9-azabicyclo[3.3.1]nonane
- 9-Azabicyclo[3.3.1]nonan-3-amine
- tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate
Comparison: exo-Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate is unique due to its specific bicyclic structure and the presence of a methyl ester group. This gives it distinct chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C10H17NO2 |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
methyl (1R,5S)-9-azabicyclo[3.3.1]nonane-3-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-13-10(12)7-5-8-3-2-4-9(6-7)11-8/h7-9,11H,2-6H2,1H3/t7?,8-,9+ |
InChI Key |
NYDOQJXLHBYCME-CBLAIPOGSA-N |
Isomeric SMILES |
COC(=O)C1C[C@H]2CCC[C@@H](C1)N2 |
Canonical SMILES |
COC(=O)C1CC2CCCC(C1)N2 |
Origin of Product |
United States |
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